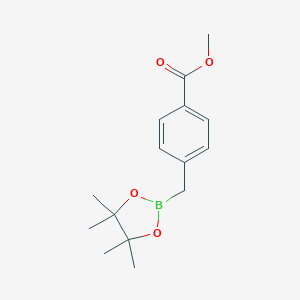

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It has a molecular weight of 262.11 g/mol . This compound is also known by other names such as “4-Methoxycarbonylphenylboronic acid pinacol ester” and "4-Methoxycarbonylphenylboronic acid, pinacol ester" .

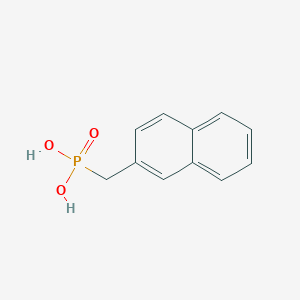

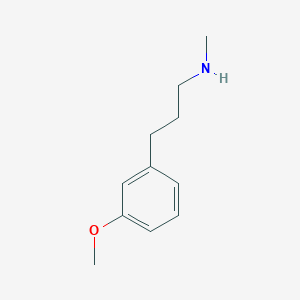

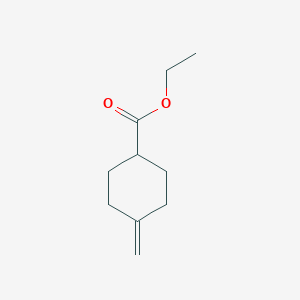

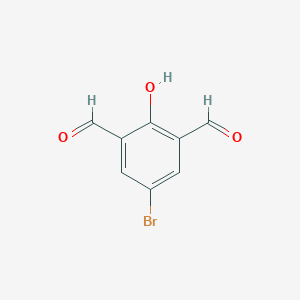

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a methoxycarbonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI string representation of the molecule is “InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3” and the Canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)C(=O)OC" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” include a molecular weight of 262.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Applications De Recherche Scientifique

Synthesis of Boric Acid Derivatives

This compound is used in the synthesis of boric acid derivatives . Boric acid compounds are important organic and chemical products, often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Drug Research

In drug research, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs. They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Suzuki–Miyaura Cross-Coupling Reaction

The compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction with aryl halides to form carbon-carbon bonds . This reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions .

Synthesis of Biphenyl Derivatives

It is used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium (Rh) catalyst .

Protodeboronation of Pinacol Boronic Esters

The compound is used in the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Fluorescent Probes and Analytical Reagents

The compound can also be used as a fluorescent probe and analytical reagent .

7. Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction It is used as a reagent for the tandem-type Pd (II)-catalyzed oxidative Heck reaction .

Copper-mediated Ligandless Aerobic Fluoroalkylation

The compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Safety and Hazards

“Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “H302-H315-H319-H335”, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include “P261-P305+P351+P338”, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

Boronic acid esters like this compound are generally known to interact with various organic compounds in synthesis reactions .

Mode of Action

The compound is often used as a reagent in organic synthesis . It can participate in various reactions, such as the Diels-Alder reaction with styrene and trans-β-nitrostyrene . In these reactions, the compound interacts with its targets, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds, affecting the pathways involved in these synthesis processes .

Result of Action

The primary result of the compound’s action is the formation of new organic compounds through various synthesis reactions . It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Propriétés

IUPAC Name |

methyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVNHRBNWDLTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)